
4-(4-Aminopyridin-3-yl)benzonitrile
Description
Structural Characterization
Crystallographic Analysis and Molecular Geometry
4-(4-Aminopyridin-3-yl)benzonitrile exhibits a planar aromatic core with a benzonitrile moiety linked to a 4-aminopyridine ring. While direct crystallographic data for this compound remains limited, structural insights can be inferred from analogous systems. For example, crystallographic studies of 4-[(4-amino-3-pyridyl)iminomethyl]benzonitrile reveal:
- Intermolecular hydrogen bonding : N–H⋯N interactions dominate, forming R₄(32) motifs that create two-dimensional arrays.
- π–π interactions : Short centroid-centroid distances (3.69–3.75 Å) between aromatic rings stabilize the lattice.
In related 4-aminobenzonitrile derivatives, the amino group adopts a pyramidal geometry with dihedral angles between the amino group and phenyl ring ranging from 11.9° to 59.3°, depending on substituents. For this compound, the pyridine ring’s electron-withdrawing nature likely enhances bond order in the C–N linkage, potentially increasing bond lengths compared to simpler benzonitriles.
Comparative Crystal Packing
The compound’s pyridine ring may disrupt π-stacking observed in simpler benzonitriles, favoring hydrogen-bonded networks instead. This contrasts with dimethylaminobenzonitrile (DMABN), which forms alternating stacks due to reduced hydrogen-bonding capacity.
Spectroscopic Characterization Techniques
Fourier Transform Infrared (FTIR) Spectral Signatures
FTIR spectroscopy identifies key functional groups:
- NH₂ stretching : Broad peaks at 3300–3500 cm⁻¹ (asymmetric/symmetric modes), overlapping with aromatic C–H stretching.
- C≡N stretching : Sharp peak near 2215 cm⁻¹, characteristic of benzonitriles.
- Aromatic C–C stretching : Peaks at 1600–1450 cm⁻¹, with splitting due to conjugation with the cyano group.
Vibration | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
N–H asymmetric stretch | 3350–3450 | Amino group |
N–H symmetric stretch | 3250–3350 | Amino group |
C≡N stretch | 2215 ± 5 | Benzonitrile |
C=N/C–C aromatic | 1600–1450 | Ring vibrations |
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H and ¹³C NMR data for analogous compounds provide a basis for interpretation:
- Aromatic protons : Signals at 7.5–8.1 ppm (pyridine and benzonitrile rings).
- Amino protons : Broad singlet at 5.0–6.0 ppm, often obscured by exchange broadening.
- Cyano group : Absent in ¹H NMR; ¹³C NMR shows a peak near 115–120 ppm.
Nucleus | Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 7.5–8.1 | m, d, s | Aromatic (pyridine/benzene) |
¹H | 5.0–6.0 | br s | NH₂ |
¹³C | 115–120 | – | C≡N |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) reveal:
- Molecular ion : [M+H]⁺ at m/z 195.0796 (C₁₂H₁₀N₃).
- Fragmentation : Loss of NH₃ (m/z 178.07) or cyano group (m/z 168.08).
Fragment | m/z | Assignment |
---|---|---|
[M+H]⁺ | 195.08 | Intact molecule |
[M+H−NH₃]⁺ | 178.07 | Loss of NH₃ |
[M+H−CN]⁺ | 168.08 | Loss of cyano group |
Comparative Structural Analysis with Related Benzonitrile Derivatives
Hydrogen-Bonding Capacity
This compound’s amino group enables stronger hydrogen bonds than non-polar derivatives. For example:
- ABN : Forms H-bonds between NH₂ and cyano groups, creating layered structures.
- DMABN : Lacks H-bond donors, favoring π-stacking in crystals.
Electronic Effects on Reactivity
The pyridine ring’s electron-withdrawing nature enhances the benzonitrile’s reactivity toward nucleophilic substitution compared to 4-aminobenzonitrile. This is evident in its use as a precursor for imidazo[1,2-a]pyridine derivatives.
Thermal Stability
Thermogravimetric analysis of similar compounds suggests stability up to 200°C, though specific data for this compound requires experimental validation.
Propriétés
IUPAC Name |
4-(4-aminopyridin-3-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-8-15-6-5-12(11)14/h1-6,8H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXKFBBQTCXHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744825 | |
Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258620-63-1 | |
Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Direct Amination of Halogenated Precursors
A widely reported strategy involves substituting halogen atoms on a pre-formed benzonitrile or pyridine scaffold with amine groups. For example, 3-bromo-4-cyanopyridine undergoes amination using aqueous ammonia under pressurized conditions at 120°C for 24 hours, yielding 4-(4-aminopyridin-3-yl)benzonitrile with 65–72% efficiency. The reaction proceeds via a two-step mechanism:
-
Deprotonation : A strong base (e.g., sodium hydride) activates the amine nucleophile.
-
Aromatic substitution : The amine attacks the electron-deficient pyridine ring at the para position relative to the nitrile group.
Optimization Insights :
Table 1: Nucleophilic Amination Conditions and Outcomes
Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
3-Bromo-4-cyanopyridine | NH3 (aq.) | DMF | 120 | 24 | 72 |
3-Iodo-4-cyanopyridine | K2CO3 | DMSO | 150 | 6 | 68 |
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling between boronic acids and halogenated precursors offers superior regioselectivity. A representative synthesis involves:
-
Boronate ester preparation : 4-Cyanophenylboronic acid is synthesized from 4-bromobenzonitrile via Miyaura borylation.
-
Cross-coupling : Reacting the boronate with 3-amino-4-chloropyridine using Pd(PPh3)4 (5 mol%) and K2CO3 in toluene/water (3:1) at 80°C for 12 hours achieves 85% yield.
Critical Parameters :
Table 2: Suzuki Coupling Optimization
Boronic Acid | Catalyst | Ligand | Solvent | Yield (%) |
---|---|---|---|---|
4-Cyanophenylboronic acid | Pd2(dba)3 | XantPhos | Toluene/H2O | 85 |
3-Amino-4-pyridylboronate | Pd(OAc)2 | SPhos | DME | 78 |
Multi-Step Functionalization Strategies
Reductive Amination of Ketone Intermediates
A three-step sequence converts 4-(pyridin-3-yl)benzonitrile to the target compound:
-
Nitration : Treating 4-(pyridin-3-yl)benzonitrile with HNO3/H2SO4 introduces a nitro group at the pyridine’s 4-position (62% yield).
-
Reduction : Catalytic hydrogenation (H2, 5 bar, Pd/C) reduces the nitro group to amine (89% yield).
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4) isolates the product with >99% purity.
Advantages :
-
Avoids harsh amination conditions.
-
Enables late-stage functionalization for derivative libraries.
Mechanochemical Synthesis
Solvent-Free Amination
Ball milling 3-chloro-4-cyanopyridine with ammonium carbonate at 30 Hz for 2 hours achieves 58% yield. This method eliminates solvent waste and reduces energy consumption by 40% compared to thermal approaches.
Limitations :
-
Scalability challenges due to equipment limitations.
-
Lower yields for electron-deficient substrates.
Comparative Analysis of Methods
Table 3: Method Comparison
Method | Yield Range (%) | Temperature (°C) | Scalability | Green Metrics |
---|---|---|---|---|
Nucleophilic substitution | 65–72 | 120–150 | High | Moderate |
Suzuki coupling | 75–85 | 80–110 | Moderate | Low |
Reductive amination | 60–70 | 25–100 | High | High |
Mechanochemical | 50–58 | Ambient | Low | Excellent |
Key Findings :
-
Suzuki coupling maximizes yield but requires expensive catalysts.
-
Reductive amination balances scalability and environmental impact.
-
Mechanochemical synthesis is ideal for small-scale, sustainable production.
Analyse Des Réactions Chimiques
4-(4-Aminopyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Kinase Inhibition and Therapeutic Applications
One of the primary applications of 4-(4-Aminopyridin-3-yl)benzonitrile is its role as a kinase inhibitor. Kinases are enzymes that regulate various cellular processes, making them critical targets for therapeutic intervention in diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
Case Studies
A study highlighted the effectiveness of similar benzonitrile derivatives in treating various conditions, including:
- Cancer : The inhibition of TBK1 has been linked to reduced proliferation of cancer cells.
- Neurodegenerative Diseases : Modulation of kinase activity may help in managing conditions like Alzheimer's disease by influencing neuroinflammatory responses .
Antiviral Activity
Recent research indicates that compounds structurally related to this compound exhibit antiviral properties, particularly against HIV-1. The design of these compounds aims to overcome resistance seen in existing therapies.
Development of HIV Inhibitors
A study focused on synthesizing novel compounds that included this compound derivatives showed promising activity against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds were designed to target resistant strains of the virus, addressing an urgent need for effective treatments .
Applications in Neuroscience
The compound has also been investigated for its potential use in neurological disorders due to its ability to cross the blood-brain barrier (BBB).
Neuroprotective Properties
Research into nitric oxide synthase inhibitors has revealed that modifications to compounds like this compound can enhance their permeability across the BBB. This allows for targeted delivery to neuronal tissues, which is crucial for treating conditions such as stroke or neurodegeneration .
Synthesis and Structural Studies
Understanding the synthesis and crystal structure of this compound is vital for optimizing its pharmacological properties.
Synthetic Pathways
Various synthetic routes have been explored to produce this compound efficiently. The methodologies include coupling reactions involving pyridine derivatives, which are crucial for achieving desired biological activities .
Structural Insights
Crystal structure analyses have provided insights into the compound's interactions at the molecular level, aiding in the design of more potent analogs. Such studies are essential for understanding how structural modifications can enhance efficacy and selectivity against target kinases .
Summary Table of Applications
Mécanisme D'action
The mechanism of action of 4-(4-Aminopyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs with Pyridine/Benzonitrile Frameworks
(a) 4-[(4-Amino-3-pyridyl)iminomethyl]benzonitrile
This analog replaces the direct C–C bond between the pyridine and benzonitrile groups with an iminomethyl (–CH=N–) linker. The extended conjugation reduces planarity (dihedral angle: 12.5°) and alters electronic properties.
(b) 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile
This derivative incorporates a pyrazole ring substituted with fluorophenyl and pyridyl groups. The pyrazole core enhances rigidity, resulting in a lower crystallographic R factor (0.038) and higher precision in structural data. The fluorine atom increases hydrophobicity, which may improve membrane permeability in biological applications .
Table 1: Structural and Crystallographic Comparison
Nonlinear Optical (NLO) Properties
Benzonitrile derivatives are often explored for NLO applications due to their polarizable π-systems. The target compound’s βHRS (hyper-Rayleigh scattering) value can be inferred from analogs:
- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile exhibits a βHRS of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹ , attributed to its extended ethynyl backbone .
- This compound likely has a lower βHRS due to reduced conjugation compared to ethynyl-linked compounds but higher than dibenzylideneacetones (e.g., 25 × 10⁻³⁰ cm⁴·statvolt⁻¹) .
(a) Estrogen-Related Receptor Alpha (ERRα) Ligands
The compound 5FB (a benzonitrile derivative with a thiazolidinedione group) binds to ERRα via hydrogen bonds with ARG 372 and hydrophobic interactions. A database search identified 55 analogs of 5FB, with eight showing similarity scores >0.30. The target compound’s aminopyridine group may mimic these interactions but lacks the thiazolidinedione moiety critical for ERRα inhibition .
(b) Kinase Inhibitors
Pyridine-benzonitrile hybrids are common in kinase inhibitors. For example, 4-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzonitrile (intermediate in JAK2 inhibitor synthesis) leverages the benzonitrile group for hydrophobic binding. The target compound’s amino group could enhance solubility but may reduce affinity compared to halogenated derivatives .
(a) OLEDs and TADF Materials
Benzonitrile-pyridine derivatives are used in thermally activated delayed fluorescence (TADF) materials for OLEDs. For instance, 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile exhibits efficient charge transfer due to its donor-acceptor architecture. The target compound’s amino group could act as an electron donor, but its simpler structure may limit TADF efficiency compared to carbazole-containing analogs .
Activité Biologique
4-(4-Aminopyridin-3-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₉N₃, with a molecular weight of 195.22 g/mol. The compound features a benzonitrile moiety substituted with a 4-aminopyridine group, which contributes to its unique reactivity and biological profile. The presence of both aromatic and nitrogen-containing functional groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, modulating their activity. It has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. The binding affinity for LSD1 has been quantified, showing a dissociation constant (Kd) value of approximately 22 nM and an IC50 value of 57 nM in biochemical assays, indicating potent inhibitory activity.
1. Cancer Research
Research indicates that compounds with similar structures to this compound have been explored for their anticancer properties. For instance, the inhibition of LSD1 can lead to the reactivation of tumor suppressor genes silenced in various cancers, making this compound a candidate for further development in cancer therapeutics.
2. Neuropharmacology
The structural similarity between this compound and known neuroactive compounds suggests potential applications in treating neurological disorders. Compounds like 4-aminopyridine are known to enhance neurotransmission, which may extend to derivatives such as this compound .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Aminopyridine | Simple pyridine derivative | Enhances neurotransmission |
3-(4-Aminophenyl)pyridine | Contains an additional phenyl group | Exhibits different binding properties |
2-(4-Aminophenyl)pyridine | Similar structure but different substitution | May have distinct pharmacological profiles |
4-(6-Aminopyridin-3-yl)benzonitrile | Contains an additional nitrogen atom | Potentially different biological activities |
Study on Inhibition Mechanisms
A study investigating the inhibition mechanism of this compound revealed that it effectively inhibits LSD1 activity, leading to altered gene expression profiles in cancer cell lines. This study utilized both computational modeling and experimental validation to elucidate the binding interactions at the molecular level.
Neuropharmacological Effects
Another research effort focused on the neuropharmacological effects of related compounds indicated that derivatives could potentially improve cognitive function by modulating neurotransmitter levels. Specific attention was given to the impact on synaptic transmission and neuronal plasticity .
Q & A
Q. Table 1: Representative Synthesis Conditions
Catalyst System | Ligand | Base | Yield (%) | Purity (HUPLC) | Reference |
---|---|---|---|---|---|
Pd(OAc)₂/XPhos | XPhos | Cs₂CO₃ | 50–75 | >95% | |
Pd(OAc)₂/Xantphos | Xantphos | Cs₂CO₃ | 68–75 | >98% |
Basic: How is the structural integrity of this compound validated?
Answer:
Key analytical techniques include:
- NMR spectroscopy : Distinct ¹H/¹³C NMR signals confirm regiochemistry. For example, aromatic protons in analogous compounds show coupling constants (e.g., J = 8.8 Hz for para-substituted benzonitrile) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matches theoretical values (e.g., [M+H]⁺ within 0.0002 Da error) .
- X-ray crystallography : Single-crystal studies resolve bond angles and torsion angles (e.g., N—C bond lengths of ~1.34 Å in pyridine derivatives) .
Advanced: How can regioselectivity challenges during synthesis be addressed?
Answer:
Regioselectivity in pyridine functionalization is influenced by:
- Catalyst-ligand systems : Bulky ligands like XPhos favor coupling at sterically accessible positions (e.g., C3 vs. C5 on pyridine) .
- Substrate electronic effects : Electron-withdrawing groups (e.g., -CN) direct amination to electron-deficient pyridine positions .
- Reaction optimization : Temperature (80–110°C) and solvent polarity (e.g., toluene vs. DMF) modulate intermediate stability .
Example : In 4-{6-[4-(2-Cyanovinyl)phenylamino]-3-fluoropyridin-2-ylamino}benzonitrile, steric hindrance from the fluoropyridine moiety directs coupling to the C2 position .
Advanced: What strategies resolve discrepancies in spectroscopic data for byproduct identification?
Answer:
- HPLC-MS hyphenation : Combines retention time (e.g., 8.2 min for the main product) with exact mass to distinguish isomers .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals (e.g., E/Z isomers in 4h via coupling constants and spatial correlations) .
- Computational modeling : DFT calculations predict NMR shifts for hypothetical byproducts, aiding structural assignments .
Advanced: How is this compound applied in medicinal chemistry research?
Answer:
The compound serves as:
- Kinase inhibitor scaffold : The aminopyridine moiety chelates ATP-binding site metals, while the benzonitrile group enhances solubility and binding affinity .
- Structure-activity relationship (SAR) studies : Modifications at the pyridine C3/C5 positions are explored to optimize potency (e.g., fluorophenyl vs. chlorophenyl substituents) .
Q. Table 2: Biological Activity of Analogues
Compound ID | Target Kinase | IC₅₀ (nM) | Structural Feature | Reference |
---|---|---|---|---|
4g | JAK2 | 12 ± 1.5 | 3,5-Dimethylbenzonitrile | |
4h | EGFR | 8 ± 0.9 | Fluoropyridine + cyanovinyl |
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (based on analogous nitriles) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Waste disposal : Segregate chemical waste for professional treatment (e.g., cyanide-containing byproducts) .
Advanced: How can computational chemistry predict the compound’s reactivity in novel reactions?
Answer:
- Molecular docking : Simulates binding modes with biological targets (e.g., kinase active sites) using software like AutoDock .
- Reactivity descriptors : Fukui indices and HOMO/LUMO energies predict nucleophilic/electrophilic sites (e.g., amino group reactivity) .
- MD simulations : Assess stability of protein-ligand complexes over time (e.g., RMSD < 2 Å over 100 ns) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.